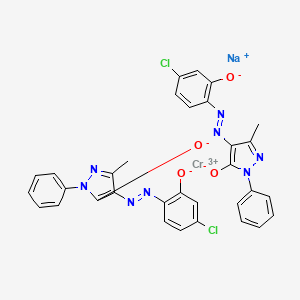
N-Formyl-L-alanine succinic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl-L-alanine succinic anhydride: is a chemical compound with the molecular formula C12H16N2O8 and a molecular weight of 316.26404 g/mol . It is known for its unique structure, which includes both an anhydride and a formyl group. This compound is used in various scientific research applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-L-alanine succinic anhydride typically involves the reaction of N-Formyl-L-alanine with succinic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C . The reaction mixture is stirred for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Formyl-L-alanine succinic anhydride undergoes various chemical reactions, including:
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding diacid.
Aminolysis: Reaction with amines to form amides.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Aminolysis: Primary or secondary amines in the presence of a catalyst such as .
Esterification: Alcohols in the presence of an acid catalyst like or .
Major Products
Hydrolysis: Succinic acid and N-Formyl-L-alanine.
Aminolysis: N-Formyl-L-alanine amide derivatives.
Esterification: N-Formyl-L-alanine ester derivatives.
Applications De Recherche Scientifique
N-Formyl-L-alanine succinic anhydride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Formyl-L-alanine succinic anhydride involves its reactivity with nucleophiles due to the presence of the anhydride group. The compound can form covalent bonds with amino groups in proteins, leading to modifications that can alter protein function. This reactivity is exploited in various biochemical assays and research applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Formyl-L-alanine
- Succinic anhydride
- N-Formyl-L-alanine methyl ester
Uniqueness
N-Formyl-L-alanine succinic anhydride is unique due to its dual functional groups (anhydride and formyl), which provide a versatile platform for chemical modifications. This dual functionality is not commonly found in similar compounds, making it a valuable reagent in synthetic and analytical chemistry .
Propriétés
Numéro CAS |
93964-72-8 |
|---|---|
Formule moléculaire |
C12H16N2O8 |
Poids moléculaire |
316.26 g/mol |
Nom IUPAC |
bis[(2S)-2-formamidopropanoyl] butanedioate |
InChI |
InChI=1S/C12H16N2O8/c1-7(13-5-15)11(19)21-9(17)3-4-10(18)22-12(20)8(2)14-6-16/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)/t7-,8-/m0/s1 |
Clé InChI |
ANVMHYAOVDRNIM-YUMQZZPRSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC(=O)CCC(=O)OC(=O)[C@H](C)NC=O)NC=O |
SMILES canonique |
CC(C(=O)OC(=O)CCC(=O)OC(=O)C(C)NC=O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



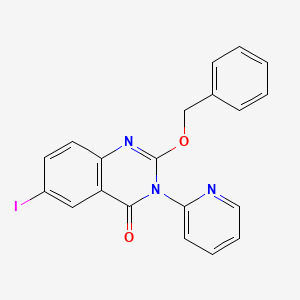
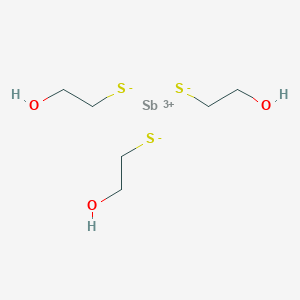
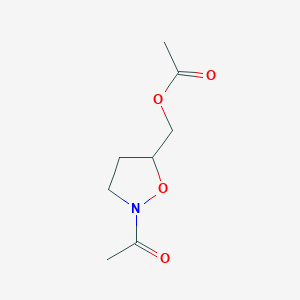
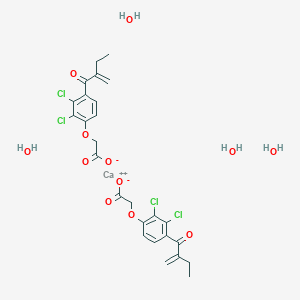
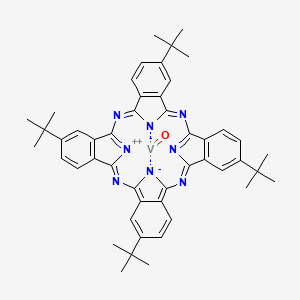
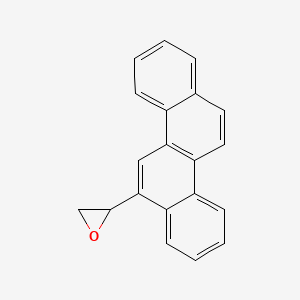


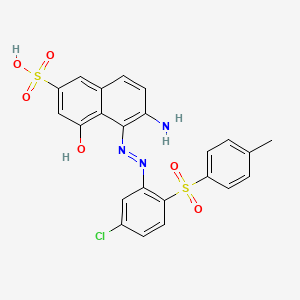

![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide](/img/structure/B13776601.png)

